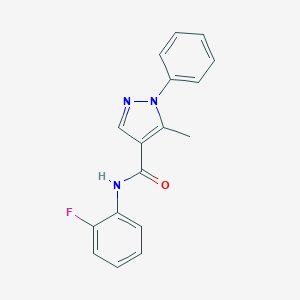
N-(2-fluorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, also known as FMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMPP belongs to the class of pyrazole derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to act on the dopaminergic and serotonergic systems in the brain. It has been found to increase the levels of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood, reward, and motor function.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including increased dopamine and serotonin levels, reduced inflammation, and analgesia. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of N-(2-fluorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, including further investigation of its mechanism of action, its potential therapeutic applications for neurological disorders, and its safety and efficacy in clinical trials. Additionally, this compound could be used as a tool for studying the dopaminergic and serotonergic systems in the brain and their role in neurological disorders.
Méthodes De Synthèse
N-(2-fluorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can be synthesized through various methods, including a one-pot reaction of 2-fluoroacetophenone, phenylhydrazine, and methyl isobutyrylacetate. The reaction is carried out in the presence of a base and a catalyst, and the final product is obtained through purification steps.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has shown promising results in various scientific studies, particularly in the field of neuroscience. It has been found to have potential therapeutic applications for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has also been studied for its anti-inflammatory and analgesic properties.
Propriétés
Formule moléculaire |
C17H14FN3O |
|---|---|
Poids moléculaire |
295.31 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-5-methyl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H14FN3O/c1-12-14(11-19-21(12)13-7-3-2-4-8-13)17(22)20-16-10-6-5-9-15(16)18/h2-11H,1H3,(H,20,22) |
Clé InChI |
ZJOHXXAFCSCQRU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F |
SMILES canonique |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F |
Solubilité |
10.1 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287529.png)
![6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287530.png)
![6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287533.png)










